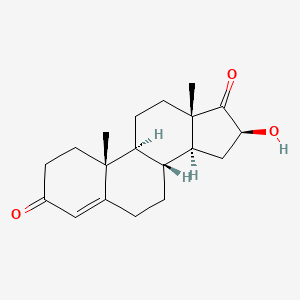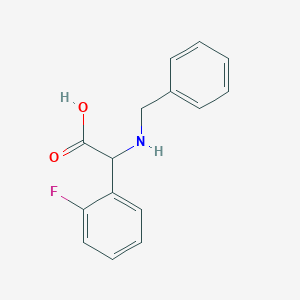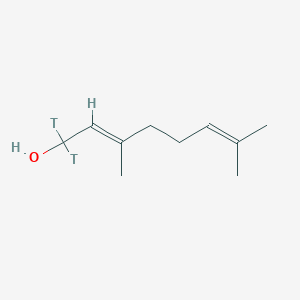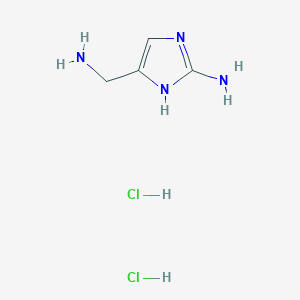
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methylsulfonyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol typically involves multi-step organic reactions. One common method involves the alkylation of a phenol derivative followed by sulfonation and amination reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often prioritize cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group results in the formation of an amine.
Applications De Recherche Scientifique
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, the compound can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Similar in structure but lacks the ethyl and methylsulfonyl groups.
4-Ethylphenol: Contains the ethyl group but lacks the aminomethyl and methylsulfonyl groups.
6-Methylsulfonylphenol: Contains the methylsulfonyl group but lacks the aminomethyl and ethyl groups.
Uniqueness
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-ethyl-6-methylsulfonylphenol |
InChI |
InChI=1S/C10H15NO3S/c1-3-7-4-8(6-11)10(12)9(5-7)15(2,13)14/h4-5,12H,3,6,11H2,1-2H3 |
Clé InChI |
DWXJCYONBQAEQH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)S(=O)(=O)C)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)



![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)

![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)




